molecular formula C12H15NO4 B7965484 2-Amino-3-(2,2-dimethyl-benzo[1,3]dioxol-5-yl)-propionic acid

2-Amino-3-(2,2-dimethyl-benzo[1,3]dioxol-5-yl)-propionic acid

Cat. No.: B7965484
M. Wt: 237.25 g/mol
InChI Key: PFPPGLZXDDFWGF-UHFFFAOYSA-N
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Description

2-Amino-3-(2,2-dimethyl-benzo[1,3]dioxol-5-yl)-propionic acid is a synthetic amino acid derivative characterized by a benzo[1,3]dioxol (methylenedioxyphenyl) core substituted with two methyl groups at the 2,2-positions and an amino-propionic acid side chain. Its molecular formula is C₁₂H₁₅NO₄, with a molecular weight of 237.25 g/mol (CAS 40081-09-2) .

Properties

IUPAC Name

2-amino-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2)16-9-4-3-7(6-10(9)17-12)5-8(13)11(14)15/h3-4,6,8H,5,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPPGLZXDDFWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)CC(C(=O)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2,2-dimethyl-benzo[1,3]dioxol-5-yl)-propionic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2,2-dimethyl-benzo[1,3]dioxol-5-yl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2,2-dimethyl-benzo[1,3]dioxol-5-yl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of heterocyclic amino acid derivatives. Below is a detailed comparison with structurally or functionally related analogs:

Structural Analogs with Benzodioxol Modifications

Compound Name Key Structural Differences Biological Relevance
2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid (CAS 2641915-74-2) Difluoro substituents instead of dimethyl groups on benzodioxol Enhanced electronegativity may alter receptor binding kinetics or metabolic stability compared to the dimethyl analog .
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid (CAS 77269-66-0) Lacks the amino group; methyl substituent on propionic acid Reduced polarity limits CNS penetration; primarily used in synthetic intermediates or enzyme inhibition studies .
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid (CAS 862574-88-7) Cyclopropane ring replaces amino acid chain Functions as a lumacaftor intermediate in cystic fibrosis therapy, highlighting the benzodioxol group’s versatility in drug design .

Functional Analogs Targeting iGluRs

Compound Name Key Structural Differences Pharmacological Profile
(S)-2-Amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid (AMPA) Isoxazole ring replaces benzodioxol; hydroxyl and methyl substituents Potent AMPA receptor agonist; structural differences result in divergent receptor selectivity compared to benzodioxol derivatives .
2-Amino-3-(1H-tetrazol-5-yl)-propionic acid Tetrazole ring (bioisostere for carboxylic acid) Chelates metal ions (e.g., Cu²⁺) with higher affinity than benzodioxol analogs, influencing neuroprotective or pro-oxidant effects .
Kainic Acid Cyclic pyrrolidine core with isopropenyl group Dual AMPA/kainate receptor agonist; natural product with distinct binding kinetics compared to synthetic benzodioxol derivatives .

Physicochemical and Pharmacokinetic Properties

Property 2-Amino-3-(2,2-dimethyl-benzodioxol)propionic Acid AMPA Tetrazole Aspartic Acid Analog
LogP ~1.5 (estimated) -0.8 -1.2
Hydrogen Bond Donors 2 3 3
Molecular Weight 237.25 g/mol 158.14 g/mol 170.14 g/mol
Receptor Selectivity Not fully characterized; potential AMPAR antagonism AMPAR agonist NMAR antagonism

Key Findings from Research

Receptor Interactions: Unlike AMPA (isoxazole-based), benzodioxol derivatives like the target compound may exhibit non-competitive antagonism at AMPA receptors due to steric hindrance from the dimethyl-benzodioxol group .

Metabolic Stability : The dimethyl substituents on benzodioxol enhance oxidative stability compared to difluoro analogs, as fluorine atoms increase susceptibility to enzymatic degradation .

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